5-[3-(3,5-Dimethylpyrazol-1-yl)butanoylamino]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-(3,5-Dimethylpyrazol-1-yl)butanoylamino]pyridine-2-carboxylic acid is a complex organic compound that features a pyrazole ring substituted with dimethyl groups and a pyridine carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(3,5-Dimethylpyrazol-1-yl)butanoylamino]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of 3,5-dimethylpyrazole with a suitable acylating agent, followed by coupling with a pyridine derivative. The reaction conditions often require the use of strong bases such as potassium tert-butoxide in solvents like tetrahydrofuran (THF) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
5-[3-(3,5-Dimethylpyrazol-1-yl)butanoylamino]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the carbonyl groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrazole ring may yield pyrazole oxides, while nucleophilic substitution can introduce various functional groups into the molecule.
Scientific Research Applications
5-[3-(3,5-Dimethylpyrazol-1-yl)butanoylamino]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism of action of 5-[3-(3,5-Dimethylpyrazol-1-yl)butanoylamino]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The pyrazole and pyridine rings can form hydrogen bonds and π-π interactions with proteins and nucleic acids, influencing their function. The compound may also inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler analog that lacks the pyridine carboxylic acid moiety.
5-Amino-1,3-dimethylpyrazole: Another related compound with an amino group instead of the butanoylamino and pyridine carboxylic acid groups.
Uniqueness
5-[3-(3,5-Dimethylpyrazol-1-yl)butanoylamino]pyridine-2-carboxylic acid is unique due to its combination of a pyrazole ring with dimethyl substitutions and a pyridine carboxylic acid moiety. This structure imparts specific chemical properties and potential biological activities that are not present in simpler analogs.
Properties
IUPAC Name |
5-[3-(3,5-dimethylpyrazol-1-yl)butanoylamino]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-9-6-10(2)19(18-9)11(3)7-14(20)17-12-4-5-13(15(21)22)16-8-12/h4-6,8,11H,7H2,1-3H3,(H,17,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKHYFVJGJNGFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)CC(=O)NC2=CN=C(C=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.